molecular formula C20H17N3O2S B184604 N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 726136-77-2

N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B184604
CAS RN: 726136-77-2
M. Wt: 363.4 g/mol
InChI Key: MVRJPJLFUVYEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, also known as DPTP, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an interesting subject for further research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is not yet fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to disrupt the microtubule network in cancer cells, which leads to cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce oxidative stress and DNA damage, which leads to cell death. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one of the limitations of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Further studies are needed to overcome this limitation and to optimize the use of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine in scientific research.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. One area of focus could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, which could improve its yield and purity. Another area of focus could be the optimization of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine for use in animal models, which could provide valuable insights into its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine and to identify potential targets for its use in cancer therapy. Overall, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a promising compound that has the potential to make significant contributions to the field of cancer research.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form the intermediate 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 2-bromo-1-phenylethanone to produce the final product, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.

properties

CAS RN

726136-77-2

Product Name

N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N3O2S/c1-24-14-8-9-16(17(10-14)25-2)23-19-15-11-18(13-6-4-3-5-7-13)26-20(15)22-12-21-19/h3-12H,1-2H3,(H,21,22,23)

InChI Key

MVRJPJLFUVYEMI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC

solubility

0.6 [ug/mL]

Origin of Product

United States

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